molecular formula C28H29BrN4O3 B1683718 Zaurategrast ethyl ester CAS No. 455264-30-9

Zaurategrast ethyl ester

Cat. No. B1683718
M. Wt: 549.5 g/mol
InChI Key: QCYAXXZCQKMTMO-QFIPXVFZSA-N
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Description

Zaurategrast ethyl ester, also known as CDP323, is the ethyl ester proagent of CT7758 . It is a small-molecule prodrug antagonist of the vascular cell adhesion molecule 1 (VCAM-1) binding to α4-integrins . It was originally developed by the British biopharmaceutical company Celltech plc. (now UCB S.A.) for the oral treatment of multiple sclerosis .


Synthesis Analysis

The synthesis of Zaurategrast ethyl ester involves the formation of an ethyl ester prodrug of CT7758 . A risk of acetamide formation, a potential genotoxic impurity, was identified in the API formation step of the process during the early development phase . To minimize this risk, an adequate chemical process design was applied, involving initially three aqueous washes .


Molecular Structure Analysis

The molecular formula of Zaurategrast ethyl ester is C28H29BrN4O3 . The molecular weight is 549.46 g/mol . The SMILES representation is O=C(OCC)C@HC=C1)NC4=C(Br)C(C45CCCCC5)=O .


Physical And Chemical Properties Analysis

Zaurategrast ethyl ester is a solid substance with a yellow to reddish-brown color . It is soluble in DMSO at a concentration of 150 mg/mL . The storage conditions vary depending on the form (powder or in solvent) and temperature, with the longest storage period being 3 years at -20°C for the powder form .

Scientific Research Applications

  • Microgravity Research and Space Hardware Development : Zaurategrast ethyl ester has been used in experiments conducted at the European Space Agency's Drop Tower for ground-based microgravity research and space hardware development studies. These experiments contribute to a variety of scientific and technological disciplines (Kufner et al., 2011).

  • Synthesis of Z-Unsaturated Esters : The compound has been involved in the synthesis of Z-unsaturated esters using new Horner-Emmons reagents, demonstrating its utility in organic chemistry and synthesis (Ando, 1997).

  • Catalytic Properties in Enzyme Studies : It has also been used in kinetic studies of human urinary kallikrein, aiding in the understanding of enzymatic mechanisms and catalysis (Antonini et al., 1982).

  • Solid Acid Catalysts for Esterification : Research has shown that Zaurategrast ethyl ester can act as a catalyst in the esterification of free fatty acids, which is significant in the synthesis of biodiesel and other compounds of interest (Cirujano et al., 2015).

  • Fermentation Variables in Ethyl Ester Production : The compound has been studied for its influence on the production of ethyl esters during fermentation, contributing to the understanding of flavor modification in fermented beverages (Saerens et al., 2007).

  • Role in Tumor Microenvironment : Zaurategrast ethyl ester has been investigated for its impact on the pro-tumorigenic properties of stromal and immune cells in prostate cancer, providing insights into potential therapeutic approaches (Comito et al., 2014).

  • Development of Novel High-Loading Matrix for Supported Reagents : The compound has been used in the development of novel high-loading Horner−Emmons ring-opening metathesis polymers, facilitating the synthesis of unsaturated ethyl esters and nitriles (Barrett et al., 1999).

Safety And Hazards

The safety data sheet for Zaurategrast ethyl ester provides information on necessary first-aid measures, including moving the victim into fresh air if inhaled . If breathing is difficult, oxygen should be given, and if not breathing, artificial respiration should be given, and a doctor should be consulted immediately .

properties

IUPAC Name

ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29BrN4O3/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYAXXZCQKMTMO-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196546
Record name UCB-1184197
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CDP323 is believed to stop immune cells from migrating from blood vessels walls to reach other tissues, including tissues in the central nervous system, where they can cause encephalomyelitis (or inflammation of the white matter in the brain and spinal cord). This inhibition of cell migration prevents immunogenic reactions that lead to tissue damage, which is often a consequence of uncontrolled cell migration.
Record name CDP323
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Zaurategrast ethyl ester

CAS RN

455264-30-9
Record name UCB-1184197
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UCB-1184197
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UCB-1184197
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A54BAZ0YA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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